methyl 5-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
METHYL 5-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . This compound is characterized by its complex structure, which includes a pyrazole ring substituted with chlorinated and methylated phenyl groups, and a furoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by chlorination and methylation of the phenyl groups . The final step involves esterification with furoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 5-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic effects against parasitic diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 5-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in the metabolic pathways of parasites, thereby inhibiting their growth and proliferation . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Chlorinated pyrazole derivatives: Compounds with chlorinated phenyl groups also show similar pharmacological effects.
Uniqueness
METHYL 5-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is unique due to its specific substitution pattern and the presence of the furoate ester moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21ClN2O3 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
methyl 5-[[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C24H21ClN2O3/c1-15-4-8-17(9-5-15)22-21(25)23(18-10-6-16(2)7-11-18)27(26-22)14-19-12-13-20(30-19)24(28)29-3/h4-13H,14H2,1-3H3 |
InChI Key |
MWTMWDYSCIRDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
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